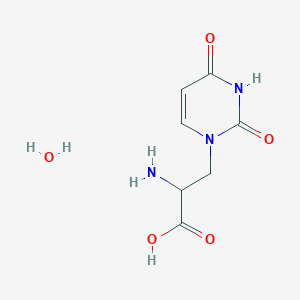
3-(2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)alanine hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)alanine hydrate is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)alanine hydrate typically involves the reaction of a suitable pyrimidine precursor with alanine under controlled conditions. One common method involves the use of hydrazonoyl halides as precursors, which react with alanine in the presence of a base such as triethylamine . The reaction is usually carried out in a solvent like dimethylformamide at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3-(2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)alanine hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities and properties.
科学的研究の応用
3-(2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)alanine hydrate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is explored as a potential therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)alanine hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Methyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate
- Methyl 3-(5-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate
Uniqueness
3-(2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)alanine hydrate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various scientific research fields .
生物活性
3-(2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)alanine hydrate is a compound with significant potential in medicinal chemistry due to its structural features and biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
- Molecular Formula : C₇H₁₁N₃O₄
- Molecular Weight : 173.18 g/mol
- CAS Number : 1910705-67-7
- Synonyms : Pyrimidinepropionic acid
The biological activity of this compound can be attributed to its interaction with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound exhibits inhibitory effects on certain enzymes, which may play a role in metabolic pathways relevant to diseases such as diabetes and cancer.
- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, helping to mitigate oxidative stress in cells.
- Modulation of Signaling Pathways : The compound may influence signaling pathways involved in cell proliferation and apoptosis.
Biological Activity Data
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to or derived from this compound:
-
Diabetes Management :
- A study highlighted the potential of pyrimidine derivatives in managing type 2 diabetes through DPP-4 inhibition, which is crucial for enhancing insulin secretion and reducing blood glucose levels. The structure of this compound suggests it may have similar effects due to its ability to interact with DPP-4 .
- Antioxidant Effects :
- Antimicrobial Properties :
特性
IUPAC Name |
2-amino-3-(2,4-dioxopyrimidin-1-yl)propanoic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4.H2O/c8-4(6(12)13)3-10-2-1-5(11)9-7(10)14;/h1-2,4H,3,8H2,(H,12,13)(H,9,11,14);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCYLBAKLAJZLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CC(C(=O)O)N.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














